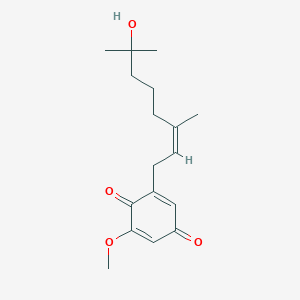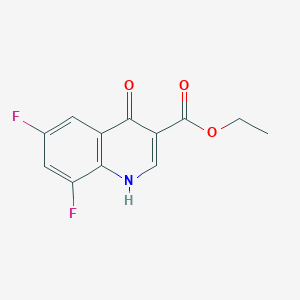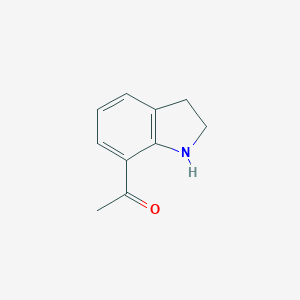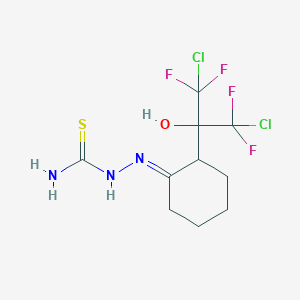
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride, commonly known as DMEQ-T, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the family of bis(arylmethylene) compounds and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of DMEQ-T involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. DMEQ-T inhibits the activation of NF-κB, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMEQ-T has been shown to have several biochemical and physiological effects. In addition to inhibiting the NF-κB signaling pathway, DMEQ-T also inhibits the expression of several other genes involved in cell growth and survival. DMEQ-T has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of DMEQ-T is its broad-spectrum anticancer activity. DMEQ-T has been shown to inhibit the growth of a wide range of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of DMEQ-T is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMEQ-T. One area of research is the development of more effective formulations of DMEQ-T that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of DMEQ-T in combination with other anticancer agents to improve its effectiveness. Finally, further studies are needed to investigate the safety and toxicity of DMEQ-T in vivo, as well as its potential use in clinical trials.
合成法
The synthesis of DMEQ-T involves the reaction of 2,5-dimethoxybenzaldehyde with 1,5-pentanedione in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then reacted with bis(2-chloroethyl)amine hydrochloride and p-ethoxyaniline to produce DMEQ-T hydrochloride.
科学的研究の応用
DMEQ-T has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that DMEQ-T inhibits the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have also shown that DMEQ-T can inhibit the growth of tumors in animal models.
特性
CAS番号 |
101684-61-1 |
|---|---|
製品名 |
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride |
分子式 |
C27H34Cl3NO4 |
分子量 |
542.9 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)aminomethyl]-1,5-bis(4-ethoxyphenyl)-4-methylidenepentane-1,5-dione;hydrochloride |
InChI |
InChI=1S/C27H33Cl2NO4.ClH/c1-4-33-24-10-6-21(7-11-24)26(31)20(3)18-23(19-30(16-14-28)17-15-29)27(32)22-8-12-25(13-9-22)34-5-2;/h6-13,23H,3-5,14-19H2,1-2H3;1H |
InChIキー |
WUMCLZQRDJWWPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
同義語 |
2-((Bis(2-chloroethyl)amino)methyl)-1,5-bis(4-ethoxyphenyl)-4-methylen e-1,5-pentanedione HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



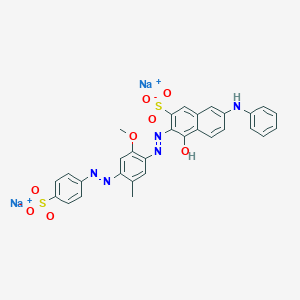
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
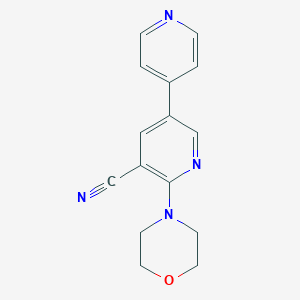
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)
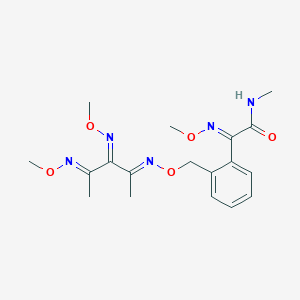
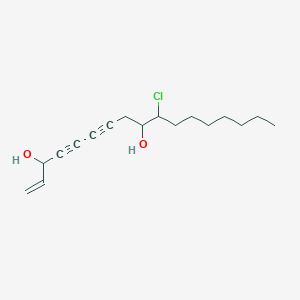
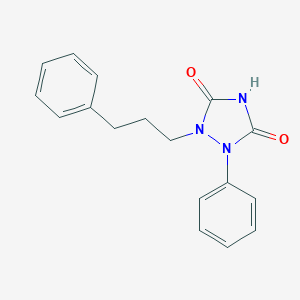
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
